7-Methoxyindoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

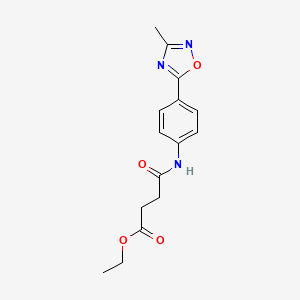

7-Methoxyindoline hydrochloride is a chemical compound with the formula C9H12ClNO . It is a solid substance stored at room temperature in an inert atmosphere . It has a molecular weight of 185.65 .

Physical And Chemical Properties Analysis

7-Methoxyindoline hydrochloride is a solid substance stored at room temperature in an inert atmosphere . It has a molecular weight of 185.65 . It has a high GI absorption and is BBB permeant . It is not a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor . Its Log Po/w (iLOGP) is 0.0 .Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of 4-(2-aminoethyl)indoles : 7-Methoxyindoline hydrochloride is a key intermediate in the synthesis of 4-(2-aminoethyl)indoles, achieved through the Claisen ortho-amide rearrangement (Kawasaki, Ohtsuka, & Sakamoto, 1990).

- Photocleavage Studies : Research on 1-acyl-7-nitroindolines, which are structurally similar to 7-methoxyindoline hydrochloride, has demonstrated their utility as photolabile precursors for carboxylic acids. Electron-donating substituents like methoxy groups have been found to enhance photolysis efficiency (Papageorgiou & Corrie, 2000).

Biological and Pharmacological Research

- Neuropharmacology : A study on 5-hydroxyindole, which shares a similar indole core structure with 7-methoxyindoline, revealed its potential in potentiating human alpha 7 nicotinic receptor-mediated responses and enhancing acetylcholine-induced glutamate release in rat cerebellar slices (Zwart et al., 2002).

- Antitumor Activity : Methoxy-indolo[2,1‐a]isoquinolines, which are structurally related to 7-methoxyindoline, have been synthesized and shown to exhibit cytostatic activity in vitro, indicating the potential of methoxy-substituted indolines in cancer research (Ambros, Angerer, & Wiegrebe, 1988).

- Acetylcholinesterase Inhibition : Research on 7-methoxytacrine, a compound related to 7-methoxyindoline, has demonstrated its effects on different molecular forms of acetylcholinesterase, which is relevant in the context of neurodegenerative disorders like Alzheimer's disease (Bajgar, Bisso, & Michalek, 1995).

Material Science and Photophysics

- Proton Transfer Dynamics : Studies on compounds like 7-hydroxyquinoline, which is structurally akin to 7-methoxyindoline, have provided insights into excited-state proton transfer dynamics, relevant for understanding photochemical processes in material science (Hoffmann et al., 2016).

Safety and Hazards

properties

IUPAC Name |

7-methoxy-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-11-8-4-2-3-7-5-6-10-9(7)8;/h2-4,10H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPHRLXSISYODV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyindoline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2433691.png)

![8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2433695.png)

![2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2433696.png)

![4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2433700.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2433704.png)

![N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2433705.png)

![N-(3-bromophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2433706.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-phenylacetamide](/img/structure/B2433709.png)